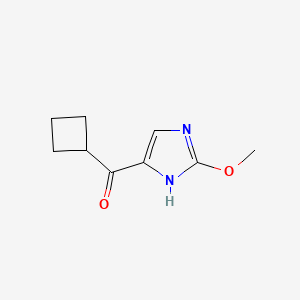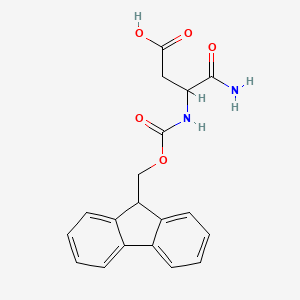
Fmoc-IsoAsn-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorenylmethyloxycarbonyl-D-asparagine amide: is a derivative of asparagine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The fluorenylmethyloxycarbonyl group is introduced to the amino group of D-asparagine using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in aqueous dioxane.
Formation of the Amide: The carboxyl group of the protected D-asparagine is then converted to an amide using ammonia or an amine in the presence of a coupling reagent like N,N’-diisopropylcarbodiimide.
Industrial Production Methods: The industrial production of fluorenylmethyloxycarbonyl-D-asparagine amide typically involves large-scale solid-phase peptide synthesis techniques. The fluorenylmethyloxycarbonyl group is introduced using fluorenylmethyloxycarbonyl chloride or fluorenylmethyloxycarbonyl succinimidyl carbonate, followed by amide formation using ammonia or an appropriate amine .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, resulting in the formation of the free amine.
Coupling Reactions: The free amine can undergo coupling reactions with carboxyl groups to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Major Products:
Scientific Research Applications
Chemistry: Fluorenylmethyloxycarbonyl-D-asparagine amide is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids in solid-phase peptide synthesis .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based drugs and biomaterials .
Medicine: Fluorenylmethyloxycarbonyl-D-asparagine amide is used in the development of peptide-based therapeutics. Its use in solid-phase peptide synthesis allows for the efficient production of peptide drugs .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based biomaterials for various applications .
Mechanism of Action
The fluorenylmethyloxycarbonyl group protects the amino group of D-asparagine, preventing unwanted reactions during peptide synthesis. The protecting group is removed under basic conditions, revealing the free amine, which can then participate in coupling reactions to form peptide bonds .
Comparison with Similar Compounds
Fluorenylmethyloxycarbonyl-L-asparagine amide: Similar to fluorenylmethyloxycarbonyl-D-asparagine amide but with the L-isomer of asparagine.
Fluorenylmethyloxycarbonyl-D-glutamine amide: Similar protecting group but with glutamine instead of asparagine.
Fluorenylmethyloxycarbonyl-L-glutamine amide: Similar to fluorenylmethyloxycarbonyl-D-glutamine amide but with the L-isomer of glutamine.
Uniqueness: Fluorenylmethyloxycarbonyl-D-asparagine amide is unique due to its use of the D-isomer of asparagine, which can result in different biological activities and properties compared to the L-isomer .
Properties
IUPAC Name |
4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRMWRHTRSQVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

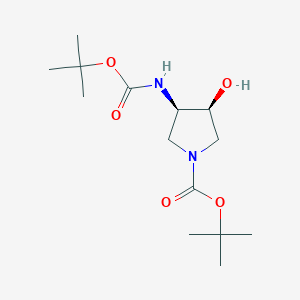
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B15198947.png)
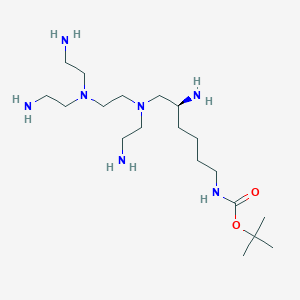
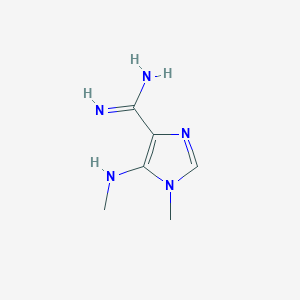
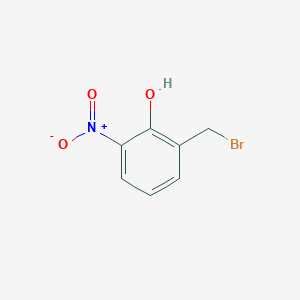
![6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol](/img/structure/B15198974.png)
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B15198978.png)
![(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione](/img/structure/B15198992.png)
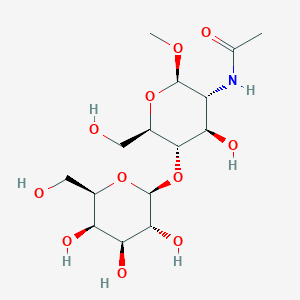
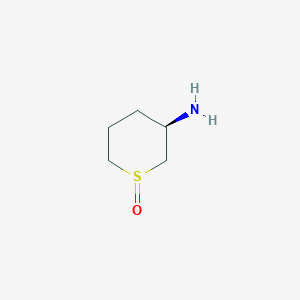
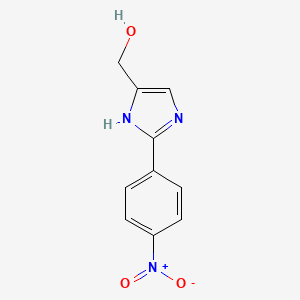
![1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid](/img/structure/B15199032.png)
